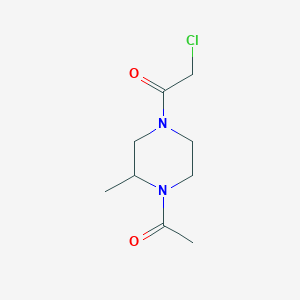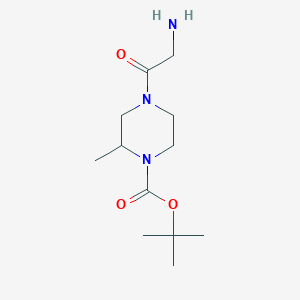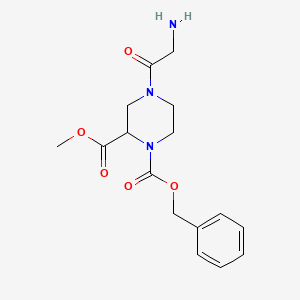
4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring. This particular compound has a carboxymethyl group at the 4-position, a methyl group at the 2-position, and a benzyl ester group at the 1-position of the piperazine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperazine or its derivatives.
Functionalization: The piperazine ring is functionalized by introducing a carboxymethyl group at the 4-position. This can be achieved through a reaction with chloroacetic acid in the presence of a base.
Methylation: The 2-position of the piperazine ring is methylated using methyl iodide or dimethyl sulfate.
Esterification: The carboxylic acid group at the 1-position is converted to a benzyl ester using benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed to convert the carboxymethyl group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or amines, often in the presence of a base.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound ketone.
Reduction: Reduction of the carboxymethyl group can yield 4-hydroxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester.
Substitution: Substitution at the nitrogen atoms can lead to various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to investigate the interaction of piperazine derivatives with biological targets.
Medicine: Piperazine derivatives are known for their potential therapeutic properties, including antipsychotic, antihistaminic, and antimalarial activities.
Industry: It can be used in the development of new materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism by which 4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with receptors or enzymes in the body, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparación Con Compuestos Similares
Piperazine: The parent compound without any substituents.
4-Carboxymethyl-piperazine: Lacks the methyl group at the 2-position.
2-Methyl-piperazine-1-carboxylic acid benzyl ester: Lacks the carboxymethyl group at the 4-position.
Uniqueness: 4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester is unique due to the presence of both the carboxymethyl and methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2-(3-methyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-12-9-16(10-14(18)19)7-8-17(12)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWKECIYXNCWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














